molecular formula C11H19Cl2N7O B10814844 EIPA hydrochloride

EIPA hydrochloride

Cat. No.: B10814844
M. Wt: 336.22 g/mol
InChI Key: BGHBOQNLQNKPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EIPA hydrochloride involves the modification of amiloride, a known diuretic. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

EIPA hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

EIPA hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chemical probe to study ion channels and transporters.

    Biology: The compound is employed to investigate cellular processes such as autophagy and macropinocytosis.

    Medicine: Research studies utilize this compound to explore its potential therapeutic effects in conditions like cancer and inflammation.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

EIPA hydrochloride exerts its effects primarily by inhibiting the sodium-hydrogen exchanger 3 (NHE3). This inhibition leads to a decrease in intracellular pH, which in turn affects various cellular processes. The compound also inhibits macropinocytosis by lowering submembranous pH and preventing the activation of GTPases such as Rac1 and Cdc42 .

Comparison with Similar Compounds

EIPA hydrochloride is often compared with other amiloride derivatives, such as:

This compound stands out due to its higher potency and selectivity for NHE3, making it a valuable tool in scientific research .

Properties

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN7O.ClH/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15;/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHBOQNLQNKPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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